molecular formula C15H14N2O5S B11458940 7-(3,4-Dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(3,4-Dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11458940
M. Wt: 334.3 g/mol
InChI Key: UKCRZEWGZNTLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Preparation Methods

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves the annulation of a pyridine ring to a thiazole coreThe reaction conditions often include the use of catalysts such as N-methylmorpholine and reagents like acetic acid .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research has shown its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It has been found to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it can inhibit the activity of PI3Kα, a key enzyme involved in cell growth and survival pathways .

Comparison with Similar Compounds

Similar compounds include other thiazolo[4,5-b]pyridine derivatives, which also exhibit a range of biological activities. 7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Other similar compounds include thiazolo[5,4-b]pyridine derivatives and pyranothiazole derivatives .

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O5S/c1-21-9-4-3-7(5-10(9)22-2)8-6-11(18)16-12-13(15(19)20)17-23-14(8)12/h3-5,8H,6H2,1-2H3,(H,16,18)(H,19,20)

InChI Key

UKCRZEWGZNTLQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SN=C3C(=O)O)OC

Origin of Product

United States

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